molecular formula C54H73CoN6O14 B12058703 Dicyano-cobyrinic acid heptamethylester

Dicyano-cobyrinic acid heptamethylester

Cat. No.: B12058703
M. Wt: 1089.1 g/mol
InChI Key: CILATQLZRKEZLB-NTQATXMTSA-N
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Description

Dicyano-cobyrinic acid heptamethylester is a derivative of cobyrinic acid, which is a key intermediate in the biosynthesis of vitamin B12. This compound is characterized by the presence of two cyanide groups and seven methyl ester groups attached to the cobyrinic acid framework. It is known for its stability and is often used in various chemical and biological studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyano-cobyrinic acid heptamethylester can be synthesized through the partial esterification of cobyrinic acid. The process involves the reaction of cobyrinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the heptamethylester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification and cyanation reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyano-cobyrinic acid heptamethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cobalt complexes with different ligands, which can be characterized by their distinct electronic absorption spectra .

Scientific Research Applications

Dicyano-cobyrinic acid heptamethylester has several scientific research applications:

Mechanism of Action

The mechanism of action of dicyano-cobyrinic acid heptamethylester involves its ability to undergo redox reactions, which are crucial for its catalytic activity. The cobalt center in the compound can switch between different oxidation states, facilitating various chemical transformations. The cyanide groups play a significant role in stabilizing the cobalt center and influencing its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Hydroxocobalamin: Another form of vitamin B12, where the cyanide group is replaced by a hydroxyl group.

    Methylcobalamin: A derivative of vitamin B12 with a methyl group instead of cyanide.

Uniqueness

Dicyano-cobyrinic acid heptamethylester is unique due to its high degree of esterification and the presence of two cyanide groups. These features confer stability and distinct reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C54H73CoN6O14

Molecular Weight

1089.1 g/mol

IUPAC Name

cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide

InChI

InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1

InChI Key

CILATQLZRKEZLB-NTQATXMTSA-N

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3]

Origin of Product

United States

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